molecular formula C8H10BrNO2 B13548618 (s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol

(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol

Katalognummer: B13548618
Molekulargewicht: 232.07 g/mol
InChI-Schlüssel: GUMTZRZYCSEZBF-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a chiral compound with significant potential in various scientific fields. This compound features a bromine atom, an amino group, and a hydroxyl group attached to a phenol ring, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol typically involves the following steps:

    Amino Group Introduction: The addition of an amino group to the ethyl side chain.

These reactions are carried out under controlled conditions to ensure the desired stereochemistry and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of catalysts and specific solvents to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups to the phenol ring.

Wissenschaftliche Forschungsanwendungen

(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (s)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
  • (s)-2-(1-Amino-2-hydroxyethyl)benzonitrile
  • (s)-2-(1-Amino-2-hydroxyethyl)benzoic acid

Uniqueness

(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is unique due to the presence of the bromine atom on the phenol ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable molecule for specific applications where bromine’s reactivity is advantageous.

Eigenschaften

Molekularformel

C8H10BrNO2

Molekulargewicht

232.07 g/mol

IUPAC-Name

3-[(1S)-1-amino-2-hydroxyethyl]-4-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-7-2-1-5(12)3-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m1/s1

InChI-Schlüssel

GUMTZRZYCSEZBF-MRVPVSSYSA-N

Isomerische SMILES

C1=CC(=C(C=C1O)[C@@H](CO)N)Br

Kanonische SMILES

C1=CC(=C(C=C1O)C(CO)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.